1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
The compound “1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a bicyclic aromatic compound that is often used in medicinal chemistry due to its bioactive properties . Attached to this core is a 1,2,4-oxadiazole ring, another heterocyclic compound that is known for its wide range of biological activities. The presence of a methylthio group attached to a phenyl ring suggests potential for interesting chemical reactivity.
Scientific Research Applications
Synthesis and Structural Analysis
1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, belonging to the class of quinolinone and oxadiazole derivatives, has been explored for various scientific applications, mainly in pharmaceutical research due to its potential biological activities. A study by Abad et al. (2021) demonstrates the synthesis of a similar isoxazolequinoxaline derivative with comprehensive analysis using techniques like DFT calculations, Hirshfeld surface analysis, and molecular docking studies. This compound exhibited potential anti-cancer activity, showcasing the structural and functional versatility of quinolinone derivatives in drug design and development (Abad et al., 2021).
Anticancer and Antibacterial Activities
Quinolinone derivatives have been noted for their significant biological activities, including anticancer and antibacterial properties. Bolakatti et al. (2020) synthesized a series of quinolinone hybrids, revealing that certain compounds displayed substantial anticancer activity against MCF-7 and WRL68 cancer cells. Moreover, these compounds demonstrated prominent binding interactions in docking studies, indicating their potential as anticancer agents (Bolakatti et al., 2020). Additionally, Patel et al. (2017) developed quinoxaline-oxadiazole hybrids that showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the antimicrobial potential of these compounds (Patel et al., 2017).
Antioxidant Properties
The antioxidant properties of quinolinone derivatives have also been studied. Fadda et al. (2011) synthesized a series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, which showed moderate to high antioxidant activities. These findings suggest the potential of quinolinone derivatives in developing antioxidant agents (Fadda et al., 2011).
Lubricating Grease Antioxidants
Apart from biomedical applications, quinolinone derivatives have been evaluated for industrial uses, such as in lubricating greases. Hussein et al. (2016) synthesized and characterized several quinolinone derivatives, assessing their efficiency as antioxidants in lubricating greases. The study provides insights into the potential of these compounds in enhancing the performance and lifespan of lubricating greases (Hussein et al., 2016).
Future Directions
The potential future directions for research on this compound would likely depend on its biological activity. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals . Further studies could focus on exploring its synthesis, reactivity, and mechanism of action, as well as its safety profile.
properties
IUPAC Name |
1-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-15(17(23)14-5-3-4-6-16(14)22)19-20-18(21-24-19)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAFBUSXNFUVGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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